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molecular formula C9H11BrO3 B077699 1-Bromo-2,3,4-trimethoxybenzene CAS No. 10385-36-1

1-Bromo-2,3,4-trimethoxybenzene

Cat. No. B077699
M. Wt: 247.09 g/mol
InChI Key: HKCQJLVIFMFOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06777578B2

Procedure details

Pyrogallol trimethyl ether (5.1 g) was suspended in CCl4 (60 mL) and N-bromosuccinimide (6.5 g, 1.2 eq.) was added. The reaction mixture was heated at reflux for 20 hours. The succinimide was collected and the filtrate concentrated in vacuo to a brown oil. The oil was separated by gravity column chromatography (hexane-ethyl acetate, 19: 1) and yielded the title compound as a yellow oil (5.9 g, 78%): EIMS m/z 234 ((M+ —CH3, 81Br), 232 (M+ —CH3, 79Br), 107, 95, 69, 58, 44; 1H NMR (CDCl3, 300 MHZ) δ 7.21 (1H, d, J=9.0 Hz, H6), 6.58 (1H, d, J=9.0 Hz, H5), 3.91 (3H, s, OCH3), 3.89 (3H, s, OCH3), 3.85 (3H, s, OCH3).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:7]([O:8][CH3:9])[C:4]=1[O:5][CH3:6].[Br:13]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:13][C:12]1[CH:11]=[CH:10][C:7]([O:8][CH3:9])=[C:4]([O:5][CH3:6])[C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
COC1=C(OC)C(OC)=CC=C1
Step Two
Name
Quantity
6.5 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The succinimide was collected
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo to a brown oil
CUSTOM
Type
CUSTOM
Details
The oil was separated by gravity column chromatography (hexane-ethyl acetate, 19: 1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=C(C=C1)OC)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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